3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Description
The compound 3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a spirocyclic tetrone derivative characterized by a fused furo-pyrrole-indene core. Its structure features two aromatic substituents: a 4-chlorophenyl group at position 3 and a 3,4-dichlorophenyl group at position 3. These electron-withdrawing chlorine substituents likely enhance metabolic stability and influence intermolecular interactions, making it a candidate for pharmaceutical or materials science applications .
Properties
Molecular Formula |
C26H14Cl3NO5 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-(3,4-dichlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C26H14Cl3NO5/c27-13-7-5-12(6-8-13)21-19-20(25(34)30(24(19)33)14-9-10-17(28)18(29)11-14)26(35-21)22(31)15-3-1-2-4-16(15)23(26)32/h1-11,19-21H |
InChI Key |
YCHLDQUWABZTKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CC(=C(C=C6)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of chlorophenyl groups through substitution reactions. Common reagents used in these reactions include chlorinating agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Electrophilic Substitution
The aromatic rings in the compound’s structure enable electrophilic aromatic substitution , particularly at positions activated by electron-donating groups (e.g., chlorophenyl substituents). The chlorinated phenyl groups may direct electrophiles to specific sites, influencing regioselectivity.
Nucleophilic Attack
The tetrone moiety (1',3',4,6-tetrone) could undergo nucleophilic attack under basic conditions, potentially leading to ring-opening or addition reactions. This highlights the compound’s reactivity in nucleophilic environments.
Cyclization and Rearrangement
The spirocyclic system may participate in rearrangement reactions , particularly under thermal or acidic conditions, altering the connectivity of fused rings.
Analytical Techniques
Characterization relies on advanced spectroscopic methods:
-
NMR spectroscopy : Confirms structural integrity and proton environments.
-
Mass spectrometry : Verifies molecular weight (M.W. ~526.7 g/mol) and purity .
-
TLC : Monitors reaction progress and isolates intermediates.
Potential Chemical Reactions
| Reaction Type | Mechanism | Key Functional Groups |
|---|---|---|
| Electrophilic substitution | Directed by chlorophenyl substituents | Chlorophenyl rings |
| Nucleophilic addition | Attack on tetrone carbonyl groups | Ketone (-C=O) groups |
| Hydrolysis | Cleavage of ester/ketone under acidic/basic | Tetrone moieties |
| Cycloaddition | [4+2] or [2+2] reactions with dienophiles | Aromatic π-systems |
Comparison with Structurally Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid | Pyrrole ring + chlorophenyl group | Antimicrobial |
| 5-(2-chlorophenyl)-1H-pyrrole-2-carboxamide | Pyrrole with carboxamide substituent | Anticancer |
| 4-(trifluoromethyl)phenyl-2H-pyrrole | Pyrrole with trifluoromethyl group | Anti-inflammatory |
| Target compound | Spirocyclic structure + chlorophenyl groups | Potential therapeutic applications |
Scientific Research Applications
The compound 3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural attributes and potential applications. This article will explore the applications of this compound in scientific research, particularly in medicinal chemistry and materials science.
Structure and Composition
- Molecular Formula : C22H16Cl2N2O4
- Molar Mass : 439.28 g/mol
- IUPAC Name : this compound
The compound features a spirocyclic framework that is characteristic of many biologically active molecules. Its chlorinated phenyl groups enhance its electronic properties and may contribute to its biological activity.
Medicinal Chemistry
The compound's structure suggests potential as a pharmacological agent. Research indicates that compounds with similar frameworks exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that spirocyclic compounds can inhibit tumor growth by interfering with cellular signaling pathways. The presence of chlorine substituents may enhance the lipophilicity and biological potency of the molecule.
- Antimicrobial Properties : Similar compounds have been reported to possess significant antibacterial and antifungal activities. The unique structural features may contribute to their effectiveness against resistant strains.
Material Science
The compound's unique chemical structure allows for potential applications in material science:
- Organic Electronics : Due to its conjugated system, the compound may be utilized in organic photovoltaic devices or organic light-emitting diodes (OLEDs). The electron-withdrawing chlorine atoms can improve charge transport properties.
- Polymer Chemistry : Incorporating this compound into polymer matrices could lead to the development of new materials with enhanced thermal stability and mechanical properties.
Chemical Synthesis
The synthesis of this compound can serve as a model for developing new synthetic methodologies in organic chemistry. The multi-step synthesis involving various reactions (e.g., cyclization, chlorination) provides insights into reaction mechanisms and can inspire the design of new synthetic routes for related compounds.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of spirocyclic compounds similar to the target compound and tested their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .
Case Study 2: Antimicrobial Screening
A research team evaluated the antimicrobial efficacy of chlorinated phenyl derivatives against Gram-positive and Gram-negative bacteria. The results showed that some derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of structural modifications in enhancing biological activity .
Case Study 3: Organic Electronics
Research published in Advanced Materials explored the use of spirocyclic compounds in organic solar cells. The study found that incorporating such compounds improved efficiency by enhancing light absorption and charge mobility within the active layer .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Data
The following table compares the target compound with structurally analogous spiro[furo[3,4-c]pyrrole-1,2'-indene]tetrone derivatives:
*Inferred from structural similarity.
†Calculated based on substituent contributions.
Substituent Effects on Properties
- Bromine in increases molecular weight and lipophilicity (logP ~4.2 estimated), which may improve membrane permeability but reduce aqueous solubility .
- Trifluoromethyl (CF₃) Groups :
- Alkyl/Aryl Variations: The 4-ethylphenyl group in reduces polarity, favoring hydrophobic interactions in non-polar environments . The 4-methylphenyl substituent in lowers steric bulk, possibly enhancing binding to compact active sites .
Biological Activity
The compound 3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule that has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological activity through various studies and data, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a spiro-fused structure that combines a furo-pyrrole and an indene moiety. The presence of multiple chlorinated phenyl groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
Molecular Formula
- Molecular Formula : C₁₈H₁₄Cl₃N₃O₃
- Molecular Weight : 392.68 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A notable study conducted by researchers evaluated the cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. The results indicated that the compound exhibited significant dose-dependent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| A549 | 12.8 |
| HCT-116 | 10.5 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against several bacterial strains. A study evaluated its efficacy against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be promising:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways was noted in treated cancer cells.
- Antibacterial Mechanisms : The presence of chlorinated phenyl groups enhances membrane permeability in bacterial cells, leading to cell death .
Case Study 1: Anticancer Screening
A comprehensive screening study involving a library of compounds led to the identification of this molecule as a potent anticancer agent. The study utilized high-throughput screening methods to assess its efficacy across multiple cancer cell lines, confirming its potential as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
In another investigation focused on agricultural applications, the compound was tested against pathogens affecting tomato plants. Results showed significant inhibition of Xanthomonas axonopodis and Ralstonia solanacearum, indicating its potential use in plant protection strategies .
Q & A
Basic Research Questions
Q. What synthetic routes are established for this spirocyclic compound, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step organic synthesis is typically employed, leveraging cyclization and halogenation reactions. Flow chemistry (e.g., Omura-Sharma-Swern oxidation) enhances reproducibility and yield optimization by enabling precise temperature/residence time control . Controlled copolymerization strategies (e.g., using CMDA and DMDAAC monomers) can stabilize intermediates and reduce side reactions .
- Key Parameters :
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Temperature | Flow reactors for uniform heat | |
| Catalysts | Transition metal catalysts | |
| Halogenation | Stepwise Cl introduction |
Q. How is the molecular structure confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Critical metrics include R-factor (≤0.06), wR-factor (≤0.18), and data-to-parameter ratios (>13:1) to ensure accuracy . For example, studies on analogous chlorophenyl-pyrrolo compounds achieved mean σ(C–C) bond lengths of 0.003–0.005 Å .
- Example Crystallographic Data :
| Compound Class | R-factor | Data/Parameter Ratio | Reference |
|---|---|---|---|
| Chlorophenyl-pyrrolo derivatives | 0.046–0.054 | 13.3–18.8 |
Advanced Research Questions
Q. How can Design of Experiments (DoE) improve synthesis scalability for spirocyclic systems?
- Methodological Answer : DoE integrates variables like reagent stoichiometry, solvent polarity, and flow rates to identify optimal conditions. For instance, a 2nd-year undergraduate lab used DoE to optimize diphenyldiazomethane synthesis, reducing side products by 40% . Orthogonal arrays (e.g., Taguchi methods) are effective for multi-variable systems .
Q. What computational approaches predict electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. A study on (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one used DFT to correlate substituent effects (e.g., Cl, OCH₃) with antimicrobial activity . For this compound, TD-DFT could model UV-Vis spectra to validate experimental data.
Q. How are contradictions in spectroscopic vs. crystallographic data resolved?
- Methodological Answer : Discrepancies (e.g., NMR coupling constants vs. SCXRD dihedral angles) require cross-validation. For example, NMR may suggest conformational flexibility, while SCXRD provides a static snapshot. Redundant refinement (e.g., Hirshfeld surface analysis) reconciles differences by quantifying intermolecular interactions .
Q. What role do non-covalent interactions play in solid-state packing and catalytic activity?
- Methodological Answer : Halogen∙∙∙π and C–H∙∙∙O interactions dominate packing in chlorophenyl derivatives, as shown in SCXRD studies . These interactions influence solubility and catalytic sites. For instance, 3,4-dichlorophenyl groups enhance π-stacking, reducing aggregation in polar solvents .
Q. What safety protocols are critical for handling halogenated intermediates?
- Methodological Answer : Chlorophenol byproducts require strict containment due to toxicity (LD₅₀: 500–1000 mg/kg in rodents). Use fume hoods, PPE, and waste neutralization (e.g., alkaline hydrolysis). The ATSDR guidelines recommend monitoring airborne particulates ≤0.1 mg/m³ .
Data Contradiction Analysis Example
Scenario : NMR suggests axial chirality, but SCXRD shows planar geometry.
Resolution :
Verify SCXRD data quality (R-factor, residual density).
Perform variable-temperature NMR to detect dynamic equilibria.
Use DFT to model possible conformers and compare energy barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
